molecular formula C16H14N2O2 B6376857 2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol CAS No. 1261968-68-6

2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol

Cat. No.: B6376857
CAS No.: 1261968-68-6
M. Wt: 266.29 g/mol
InChI Key: PUWXVIYFCDMKGL-UHFFFAOYSA-N
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Description

2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol is an organic compound with the molecular formula C16H14N2O2. It is characterized by the presence of a cyano group, a phenyl group, and a dimethylaminocarbonyl group attached to a phenol ring. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-(N,N-dimethylaminocarbonyl)benzaldehyde with a suitable nitrile compound under basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a catalyst to form the desired phenol derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol involves its interaction with specific molecular targets. The cyano group and phenol ring can participate in hydrogen bonding and π-π interactions with proteins and enzymes, potentially modulating their activity. The dimethylaminocarbonyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]aniline
  • 2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid

Uniqueness

2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol is unique due to the presence of both a cyano group and a phenol ring, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(4-cyano-3-hydroxyphenyl)-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-18(2)16(20)13-5-3-4-11(8-13)12-6-7-14(10-17)15(19)9-12/h3-9,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWXVIYFCDMKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684915
Record name 4'-Cyano-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261968-68-6
Record name 4'-Cyano-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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